

MC-VC-PABC-amide-PEG1-CH2-CC-885 for targeted cancer therapy

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An In-Depth Technical Guide to **MC-VC-PABC-amide-PEG1-CH2-CC-885** for Targeted Cancer Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted cancer therapy is rapidly evolving, with Antibody-Drug Conjugates (ADCs) representing a cornerstone of precision oncology. A novel and promising iteration of this technology is the Antibody-neoDegrader Conjugate (AnDC), which utilizes protein degraders as payloads to eliminate pathogenic proteins entirely rather than merely inhibiting them. This technical guide provides a comprehensive overview of MC-VC-PABC-amide-PEG1-CH2-CC-885, a state-of-the-art AnDC linker-payload system. It combines the potent GSPT1 degrader, CC-885, with a sophisticated, enzyme-cleavable linker system designed for targeted delivery and controlled release. This document details the mechanism of action, component chemistry, preclinical data, and relevant experimental protocols to provide a thorough resource for professionals in drug development.

Introduction to Antibody-neoDegrader Conjugates (AnDCs)



ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule payload, connected via a chemical linker.[1][2] The "neoDegrader" concept advances this paradigm by using payloads that induce the degradation of specific intracellular target proteins.[3][4] MC-VC-PABC-amide-PEG1-CH2-CC-885 is a linker-drug conjugate designed for this purpose, where the molecular glue CC-885 serves as the neoDegrader payload.[3][5][6][7][8] This approach offers the potential for greater efficacy and durability of response by eliminating the entire target protein scaffold.

Component Analysis

The efficacy of the MC-VC-PABC-amide-PEG1-CH2-CC-885 system is derived from the synergistic function of its three core components: the payload (CC-885), the linker (MC-VC-PABC), and the hydrophilicity modifier (PEG1).

Payload: CC-885 - A Molecular Glue Degrader

CC-885 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[9][10] Unlike traditional inhibitors, CC-885 acts as a "molecular glue," inducing a novel interaction between CRBN and proteins that are not its native substrates.[11]

- Primary Target: The primary target of CC-885 is the translation termination factor G₁ to S phase transition 1 (GSPT1).[9][10][12]
- Mechanism: CC-885 binds to CRBN and promotes the recruitment of GSPT1 to the CRL4-CRBN E3 ubiquitin ligase.[10][11] This leads to the poly-ubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 impairs translation termination, leading to activation of the integrated stress response pathway and TP53-independent cell death.[12]
- Antitumor Activity: CC-885 has demonstrated potent anti-proliferative and cytotoxic effects across a broad range of tumor cell lines, particularly in acute myeloid leukemia (AML).[9][11] [12] In some contexts, such as non-small-cell lung cancer (NSCLC), CC-885 has also been shown to induce the degradation of other neosubstrates like Polo-like kinase 1 (PLK1).[13] [14]

Linker System: MC-VC-PABC



The linker is a critical component that ensures the ADC remains stable in systemic circulation and releases the payload only upon internalization into the target cancer cell. This system employs a multi-part, cleavable linker.

- MC (Maleimidocaproyl): This component provides a stable covalent attachment point to the monoclonal antibody, typically via reaction with sulfhydryl groups on cysteine residues.
- VC (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by
 lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor
 microenvironment.[15][16][17] This enzymatic cleavage ensures payload release is localized
 within the target cell's lysosomes.
- PABC (p-aminobenzyl carbamate): This is a self-immolative spacer.[16] Once the VC linker
 is cleaved by Cathepsin B, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination
 reaction, which liberates the unmodified, fully active CC-885 payload.[16]

Hydrophilicity Modifier: PEG1

PEG (Polyethylene Glycol): The inclusion of a short PEG1 unit is a key design feature.[6]
 Hydrophobic payloads and linkers can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[18] PEG is a hydrophilic, non-toxic, and low-immunogenicity polymer that mitigates these issues.[18][19] The PEG linker improves the overall pharmacokinetic profile of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[19][20][21]

Overall Mechanism of Action

The therapeutic strategy for an ADC utilizing the **MC-VC-PABC-amide-PEG1-CH2-CC-885** conjugate follows a precise, multi-step process to ensure targeted cancer cell destruction while minimizing systemic toxicity.

- Targeting & Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of tumor cells.
- Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.



- Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
- Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the Valine-Citrulline (VC) linker is cleaved by Cathepsin B. This initiates the self-immolation of the PABC spacer, releasing the active CC-885 payload into the cytoplasm.
- Target Degradation: The released CC-885 binds to the CRBN E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of GSPT1.
- Apoptosis: The depletion of GSPT1 disrupts essential cellular processes, leading to cell cycle arrest and apoptosis of the cancer cell.



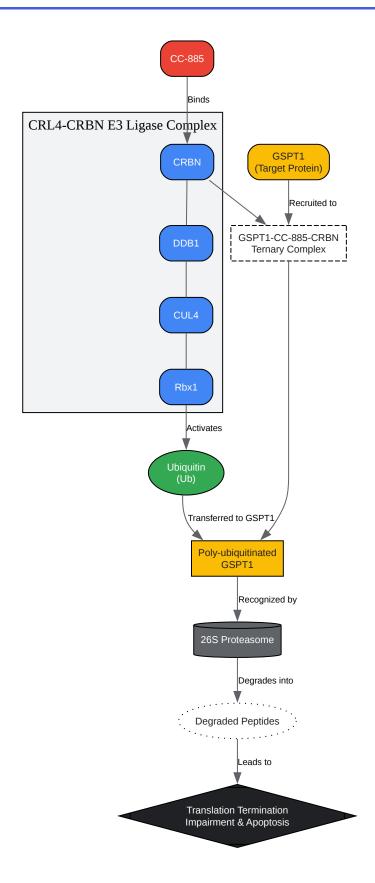
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Caption: Workflow of an ADC with the CC-885 payload.

Signaling Pathway: GSPT1 Degradation

The core mechanism of CC-885 is the hijacking of the CRL4-CRBN E3 ubiquitin ligase machinery to induce the degradation of GSPT1. This process is central to its anti-cancer activity.





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Caption: CC-885 induced degradation of GSPT1 via CRL4-CRBN.



Quantitative Data

The following tables summarize key quantitative data for the CC-885 payload. Data for the full ADC conjugate is emerging from preclinical studies.

Table 1: In Vitro Cytotoxicity of CC-885

| Cell Line Type | Representative Cell Lines | IC₅₀ Range (μM) | Reference |
|--|------------------------------|----------------------|-----------|
| Acute Myeloid Leukemia (AML) | Various patient- derived | 10 ⁻⁶ - 1 | [9] |
| Human Liver Epithelial | THLE-2 | 10 ⁻⁶ - 1 | [9] |
| Human Peripheral Blood Mononuclear Cells | РВМС | 10 ⁻⁶ - 1 | [9] |

Note: CC-885 was found to be more potent than Lenalidomide and Pomalidomide, which had IC_{50} values >10 μ M in the same assays.[9]

Table 2: Expected Pharmacokinetic (PK) Enhancements from PEG Linker



| PK Parameter | Expected Impact of PEGylation | Rationale | Reference |
|------------------------------|-------------------------------|---|--------------|
| Solubility | Increased | Masks hydrophobicity of the payload and linker, reducing aggregation. | [18][19][21] |
| Circulation Half-life (t1/2) | Increased | Forms a hydration shell, reducing non-specific clearance by the reticuloendothelial system. | [19][20] |
| Area Under the Curve (AUC) | Increased | A direct consequence of prolonged half-life and reduced clearance. | [18] |
| Immunogenicity | Decreased | Shields payload epitopes from immune recognition. | [19][21] |

Experimental Protocols Cell Viability (IC₅₀ Determination) Assay

This protocol is used to measure the concentration of a compound required to inhibit cell proliferation by 50%.

- Cell Plating: Seed cancer cells (e.g., MOLM-13 for AML) in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a serial dilution of CC-885 or the full ADC in DMSO and then dilute further in culture medium to achieve final desired concentrations.
- Treatment: Add 100 μL of the diluted compound to the wells. Include vehicle control (DMSO) wells.



- Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
- Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability
 Assay) to each well according to the manufacturer's instructions. This reagent measures ATP
 levels as an indicator of metabolic activity.
- Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot the results as a dose-response curve using graphing software (e.g., GraphPad Prism). Calculate the IC₅₀ value using a non-linear regression model.

Immunoblotting for GSPT1 Degradation

This protocol is used to visualize and quantify the reduction of GSPT1 protein levels following treatment.

- Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of CC-885 (or ADC) and a vehicle control for a specified time course (e.g., 2, 4, 6, 24 hours).
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
 - Wash the membrane with TBST.



- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
- Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading. Quantify band intensity using software like ImageJ to determine the relative decrease in GSPT1 levels.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol demonstrates the physical interaction between CRBN, GSPT1, and CC-885.

- Cell Culture and Transfection: Transfect HEK293T cells with plasmids expressing tagged versions of GSPT1 (e.g., HA-GSPT1) and CRBN.
- Pre-treatment: To prevent immediate degradation of the complex, pre-treat cells with a
 proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 2-3 hours.
 [22]
- Treatment: Treat cells with CC-885 (e.g., 10 μM) or vehicle control for 2 hours.
- Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
- Immunoprecipitation:
 - Pre-clear the lysates with Protein A/G agarose beads.
 - Incubate the pre-cleared lysate with an antibody against the tag (e.g., anti-HA antibody)
 overnight at 4°C to pull down the target protein and its binding partners.
 - Add Protein A/G beads to capture the antibody-protein complexes.

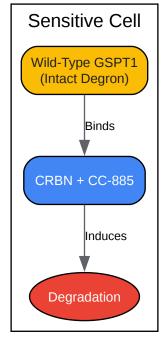


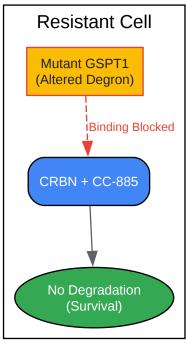
- Washing and Elution: Wash the beads several times to remove non-specific binders. Elute
 the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Immunoblot Analysis: Analyze the input lysates and the eluted immunoprecipitates by immunoblotting for CRBN and the tagged GSPT1 to confirm their co-precipitation in a CC-885-dependent manner.

Mechanisms of Resistance

Acquired resistance is a key challenge in cancer therapy. For molecular glue degraders like CC-885, resistance can emerge through mutations in the target protein that disrupt the formation of the drug-induced ternary complex.

- Structural Degron Mutations: The interaction between GSPT1 and the CRBN-CC-885 complex relies on a specific structural feature on GSPT1 known as a β-hairpin structural degron.[22][23]
- Disruption of Ternary Complex: Mutations, deletions, or insertions within this degron region can alter its conformation.[22][23] This prevents GSPT1 from effectively docking with the CRBN-CC-885 complex, thereby blocking its ubiquitination and degradation and rendering the cells resistant to the drug's cytotoxic effects.[22]







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